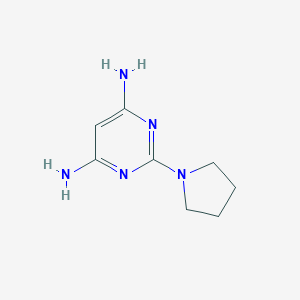

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Descripción general

Descripción

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (2-PPDA) is a chemical compound that has been studied extensively in the past few decades due to its potential applications in the fields of chemistry and biochemistry. 2-PPDA is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of two nitrogen atoms, two carbonyl groups and two amine groups. The compound is highly reactive and can be used as a building block for the synthesis of other compounds. It has been used for the synthesis of drugs, dyes and other materials.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

A key application of pyrrolidinylpyrimidine derivatives is in the synthesis of polyimides with unique properties. For instance, polyimides derived from diamines containing pyridine moieties, like those related to 2-pyrrolidinylpyrimidine, exhibit excellent solubility in polar solvents, high glass transition temperatures, and outstanding thermal stability (Wang et al., 2015). These materials form strong, transparent films with low moisture absorption and exceptional mechanical properties, making them useful in various industrial applications.

Fluorescent Chemosensors

Pyrrolidinylpyrimidine derivatives are also significant in developing fluorescent chemosensors. A study demonstrated that poly(pyridine-imide) films derived from similar diamines could act as "off–on" fluorescent switchers for acids due to their unique optical properties (Wang et al., 2008). These materials possess the ability to exhibit fluorescence changes upon protonation, making them suitable for sensing applications.

Synthesis of Bioactive Molecules

Pyrrolidin-1-yl derivatives of pyrimidines, closely related to 2-pyrrolidin-1-ylpyrimidine-4,6-diamine, are synthesized as analogues of 2′,3′-dideoxynucleotides, which are significant in medicinal chemistry (Harnden et al., 1992). These compounds have potential applications in the modification of bioactive molecules.

Medicinal Chemistry Applications

In medicinal chemistry, pyrrolidinylpyrimidine derivatives are used to synthesize chiral vicinal diamines like 2-aminomethyl indolines and pyrrolidines, which are key components of bioactive compounds and catalytic asymmetric reactions (Turnpenny & Chemler, 2014). These compounds expand the availability of substituted pyrrolidines, crucial in asymmetric catalysis and drug development.

Mecanismo De Acción

Target of Action

Similar 2-aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities . These compounds target organisms causing sleeping sickness and malaria, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively.

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCJXOOLZZVPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine | |

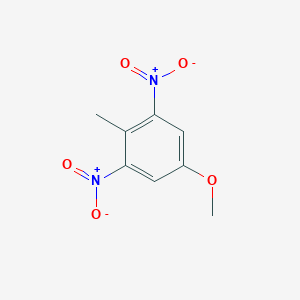

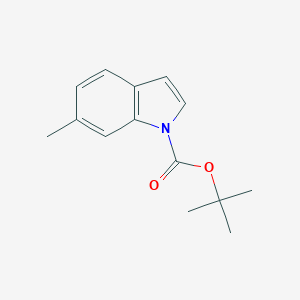

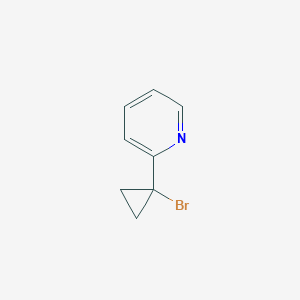

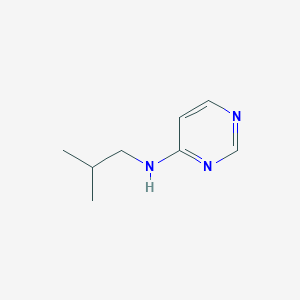

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

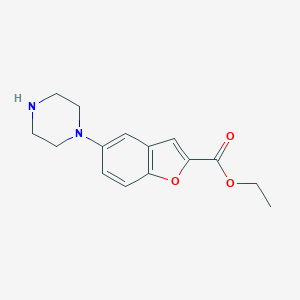

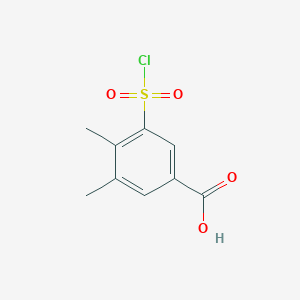

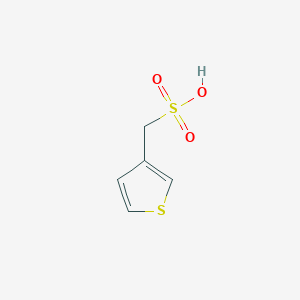

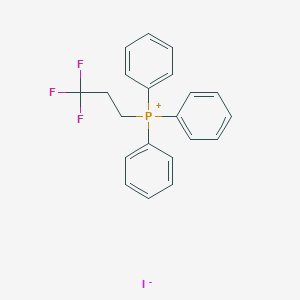

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)